1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane
Beschreibung
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2OS/c22-18-6-4-17(5-7-18)21(9-1-2-10-21)20(25)24-12-3-11-23(13-14-24)19-8-15-26-16-19/h4-7,19H,1-3,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFWHYFRHIRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCN(CC3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps:
Formation of the Chlorophenylcyclopentanecarbonyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as triethylamine to form 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.
Introduction of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced through a nucleophilic substitution reaction using thiolane and a suitable leaving group.
Formation of the Diazepane Ring: The final step involves the cyclization of the intermediate with a diamine, such as ethylenediamine, under acidic conditions to form the diazepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis; †Estimated molecular weight.
Analysis:
- Backbone Flexibility : The 1,4-diazepane core in the target compound offers greater conformational flexibility compared to the piperidine/piperazine rings in loperamide derivatives .
- The thiolan-3-yl group introduces sulfur-mediated hydrogen bonding and redox sensitivity, contrasting with the dimethylamino or diphenyl groups in loperamide analogues .
Pharmacological Implications
Receptor Binding
- Piperazine/Piperidine Analogues: Loperamide derivatives () target µ-opioid receptors via diphenylbutyl and dimethylamino groups . The target compound lacks these motifs, suggesting divergent targets.
- Sulfur-Containing Analogues : BK80973 and BK82779 (–4) share the thiolan-3-yl group, which may confer affinity for serotonin or sigma receptors, as seen in other sulfur-containing CNS agents .
Metabolic Stability
- The cyclopentane ring in the target compound may reduce oxidative metabolism compared to benzene rings in BK82779, extending half-life .
- The thiolan group could undergo sulfoxidation or ring-opening, analogous to metabolic pathways of tetrahydrothiophene derivatives .
Research Findings and Data Gaps
- Thiolan-3-yl substitution may reduce CYP3A4-mediated metabolism compared to piperidine N-oxides (e.g., loperamide cis-N-oxide) .
- Data Limitations: No direct pharmacological or kinetic data for the target compound were found in the evidence. Further studies are needed to validate hypothesized CNS activity and metabolic profiles.
Biologische Aktivität
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a diazepane ring, a thiolane moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 304.83 g/mol. The presence of the chlorophenyl group suggests potential interactions with biological targets, making it an interesting candidate for further study.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.83 g/mol |
| IUPAC Name | 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane |
| PubChem CID | 2723774 |
Antimicrobial Properties
Research indicates that compounds containing chlorophenyl groups often exhibit significant antimicrobial activity. A study focusing on similar structures reported moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds with similar structural features have shown promising results in inhibiting AChE activity, which could have implications for treating neurodegenerative diseases such as Alzheimer’s .
Case Studies
- Anticancer Activity : A related compound was evaluated for its anticancer properties in vitro, showing significant cytotoxic effects on cancer cell lines. The study utilized various assays to determine cell viability and apoptosis induction, suggesting that the compound may interfere with cancer cell proliferation mechanisms .
- Urease Inhibition : Another study assessed the urease inhibitory activity of compounds similar to 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane. The results indicated strong inhibition with IC50 values significantly lower than standard inhibitors, suggesting potential applications in treating conditions like kidney stones .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structure. Molecular docking studies have suggested that the compound can effectively bind to the active sites of target enzymes and receptors, leading to the observed pharmacological effects .
Q & A
Basic: What synthetic routes are commonly employed to synthesize 1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]-4-(thiolan-3-yl)-1,4-diazepane?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves:
Cyclopentanecarbonyl precursor preparation : Reacting 1-(4-chlorophenyl)cyclopentanecarboxylic acid (CAS RN 80789-69-1) with activating agents like thionyl chloride to form the acyl chloride intermediate .
Diazepane functionalization : Reacting 4-(thiolan-3-yl)-1,4-diazepane with the acyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Column chromatography (e.g., silica gel or alumina) with gradients of chloroform/methanol (95:5) is used to isolate the product .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Key optimizations include:
- Catalyst screening : Transition metal catalysts (e.g., Pd for coupling) or Lewis acids (e.g., AlCl₃) may enhance reactivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while lower temperatures reduce side reactions .
- Stoichiometric adjustments : Excess acyl chloride (1.2–1.5 equiv) ensures complete diazepane acylation .
Yield improvements (e.g., from 44% to 69%) are documented in analogous diazepane derivatives by adjusting these parameters .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., δ 7.42 ppm for aromatic protons, δ 3.75 ppm for diazepane methylene groups) .
- Mass spectrometry (MS) : Confirm molecular weight via LC/MS (e.g., M+H⁺ ~459–500 range for similar derivatives) .
- Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C 53.16%, H 5.80% for a chlorophenyl-diazepane analog) .
Advanced: How can discrepancies in NMR spectral data be resolved during structural elucidation?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity (e.g., distinguishing cyclopentane vs. diazepane carbons) .
- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in diazepane) causing signal splitting .
- Computational validation : Compare experimental shifts with DFT-calculated values for key structural motifs .
Advanced: What methodologies are used to evaluate dopamine receptor binding affinity?
Answer:
- Radioligand displacement assays : Use [³H]spiperone or [³H]raclopride to measure competitive binding at D2/D3 receptors. IC₅₀ values are calculated via nonlinear regression .
- Functional assays : cAMP inhibition or β-arrestin recruitment assays quantify agonist/antagonist activity .
For example, analogs like 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one show nanomolar affinity (Kᵢ ~15 nM) at D3 receptors .
Basic: What purification challenges arise, and how are they addressed?
Answer:
- Polar byproducts : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to separate polar impurities .
- Hydroscopic intermediates : Store crude products under inert atmosphere (N₂/Ar) to prevent degradation .
- TLC monitoring : Employ silica plates with fluorescent indicators to track reaction progress (e.g., Rf ~0.3 in CHCl₃/MeOH 9:1) .
Advanced: How can computational modeling guide SAR studies?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in dopamine receptor pockets (e.g., hydrophobic interactions with 4-chlorophenyl groups) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess residence time .
- QSAR models : Corinate substituent electronic parameters (Hammett σ) with bioactivity to design analogs with enhanced potency .
Advanced: What contradictions exist in reported synthetic protocols, and how are they resolved?
Answer:
- Catalyst inconsistency : Some protocols use K₂CO₃ , while others employ NaH . Resolution involves screening bases for specific intermediates (e.g., NaH for moisture-sensitive steps).
- Yield variability : Contradictions in yields (33%–69%) are attributed to solvent purity or column packing efficiency. Reproducibility is ensured via strict anhydrous conditions and standardized chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
